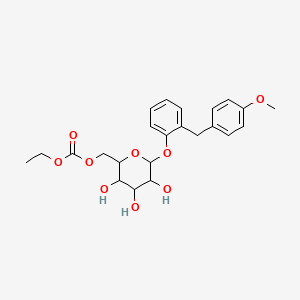
N-(3-fluorophenyl)-2-(2-(7-(3-(4-(hydroxymethyl)piperidin-1-yl)propoxy)-6-methoxyquinazolin-4-ylamino)thiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a synthetic molecule with significant potential in various scientific and industrial applications. This compound has been studied for its therapeutic potential and its role as a kinase inhibitor, particularly targeting Aurora kinase C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PMID16451062C46 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of core structure: This typically involves cyclization reactions or condensation reactions.
Functional group modifications: Introduction of functional groups through substitution reactions, often using reagents like halides, amines, or alcohols.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.
化学反応の分析
Types of Reactions
PMID16451062C46 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
PMID16451062C46 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cell signaling pathways and its potential as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of PMID16451062C46 involves its interaction with molecular targets, particularly Aurora kinase C. This kinase plays a crucial role in cell division and is involved in the regulation of mitosis. By inhibiting Aurora kinase C, PMID16451062C46 can disrupt cell division, leading to potential therapeutic effects in cancer treatment .
類似化合物との比較
Similar Compounds
VX-680: Another kinase inhibitor targeting Aurora kinases.
SU 6656: A selective inhibitor of Src family kinases.
Uniqueness
PMID16451062C46 is unique due to its specific targeting of Aurora kinase C, which distinguishes it from other kinase inhibitors that may target a broader range of kinases. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects .
特性
分子式 |
C29H33FN6O4S |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2-[2-[[7-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]-6-methoxyquinazolin-4-yl]amino]-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H33FN6O4S/c1-39-25-14-23-24(15-26(25)40-11-3-8-36-9-6-19(17-37)7-10-36)32-18-33-28(23)35-29-31-16-22(41-29)13-27(38)34-21-5-2-4-20(30)12-21/h2,4-5,12,14-16,18-19,37H,3,6-11,13,17H2,1H3,(H,34,38)(H,31,32,33,35) |
InChIキー |
QNJAKUMXJFWQOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=NC=C(S3)CC(=O)NC4=CC(=CC=C4)F)OCCCN5CCC(CC5)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10771771.png)
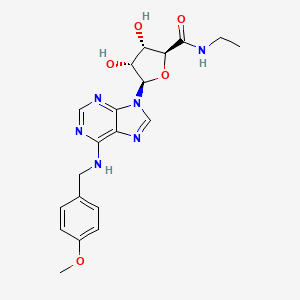

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)
![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)
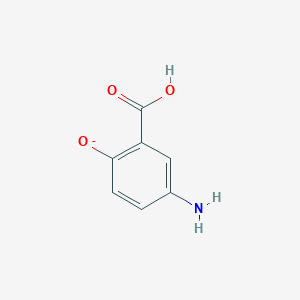
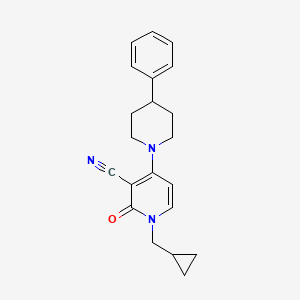
![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
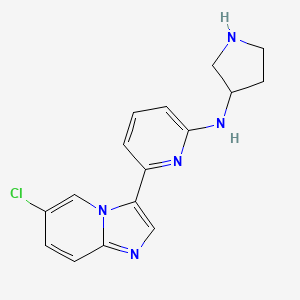
![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
